N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core substituted with two benzo[d]thiazol-6-yl groups, each bearing a methylthio substituent
Scientific Research Applications
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize reactive species and model metalloenzyme active sites.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
Future Directions
Thiazoles show notable pharmacological actions, making them significant in the rapidly growing chemical world of compounds . They are being studied for their biological activity against the most common types of cancers, prostate and liver cancer (hepatocellular carcinoma) . This suggests a promising future direction for the study and application of “N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide” and similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediates, which are then coupled with pyridine-2,6-dicarboxylic acid derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole rings, particularly at positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N2,N6-bis(2-benzothiazolyl)pyridine-2,6-dicarboxamide
- N2,N6-bis(2-(methylthio)benzothiazolyl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide is unique due to the presence of the methylthio groups, which enhance its chemical reactivity and biological activity. These substituents can significantly influence the compound’s ability to interact with biological targets and undergo various chemical transformations, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-N,6-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S4/c1-31-22-27-14-8-6-12(10-18(14)33-22)24-20(29)16-4-3-5-17(26-16)21(30)25-13-7-9-15-19(11-13)34-23(28-15)32-2/h3-11H,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWSGQDGFYSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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